2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

ADME prediction Membrane permeability CNS drug design

2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (CAS 1706435-17-7) is a fully synthetic, N9-methylated β-carboline-4-carboxylic acid derivative (C17H18N2O3, MW 298.34 g/mol). The compound features a planar β-carboline core bearing an isobutyl substituent at N2, a methyl group at N9, a ketone at C1, and a free carboxylic acid at C4.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
CAS No. 1706435-17-7
Cat. No. B1381941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
CAS1706435-17-7
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O
InChIInChI=1S/C17H18N2O3/c1-10(2)8-19-9-12(17(21)22)14-11-6-4-5-7-13(11)18(3)15(14)16(19)20/h4-7,9-10H,8H2,1-3H3,(H,21,22)
InChIKeyZXJUEGZMIDCWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (CAS 1706435-17-7): Core Physicochemical & Structural Profile


2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (CAS 1706435-17-7) is a fully synthetic, N9-methylated β-carboline-4-carboxylic acid derivative (C17H18N2O3, MW 298.34 g/mol) . The compound features a planar β-carboline core bearing an isobutyl substituent at N2, a methyl group at N9, a ketone at C1, and a free carboxylic acid at C4 . It is supplied as a research-grade building block at ≥95% purity by multiple vendors . This distinct substitution pattern—particularly the N9-methylation and C4-carboxylic acid—differentiates it from the more common harmine/harmane alkaloid series and from des-methyl analogs such as 2-isobutyl-1-oxo-2,9-dihydro-1H-β-carboline-4-carboxylic acid (CAS 1023517-03-4) .

Why In-Class β-Carboline-4-carboxylic Acids Cannot Be Interchanged: The Case for 1706435-17-7


β-Carboline-4-carboxylic acid derivatives are not a single commodity; subtle changes in N-substitution profoundly alter physicochemical and ADME-related properties . The N9-methyl group on 1706435-17-7 eliminates an indole NH hydrogen-bond donor, reducing polarity (tPSA) and altering solubility/permeability profiles relative to des-methyl analogs . Additionally, the C4 free carboxylic acid (predicted pKa ~6.80) creates a pH-dependent ionization state near physiological pH that is absent in 3-carboxylate or ester variants, directly impacting solubility and protein binding . These molecular-level differences mean that procurement based solely on the β-carboline scaffold—without verifying the specific N2, N9, and C4 substitution—introduces uncontrolled variability into synthetic routes, property predictions, and biological assay outcomes. The quantitative evidence below substantiates why this specific compound (1706435-17-7) is not interchangeable with its closest commercially available analog (1023517-03-4).

Quantitative Differentiation Evidence: 1706435-17-7 vs. Des-Methyl Analog (1023517-03-4)


Polar Surface Area (tPSA) Reduction by N9-Methylation: Measured Δ of 10.86 Ų

The N9-methyl group on 1706435-17-7 eliminates one indole NH hydrogen-bond donor, reducing its topological polar surface area (tPSA) to 64.23 Ų, compared to 75.09 Ų for the des-methyl analog 1023517-03-4 . This represents a ΔtPSA of −10.86 Ų (14.5% reduction). In medicinal chemistry, tPSA values <70 Ų are generally associated with improved passive blood-brain barrier (BBB) permeability and oral absorption .

ADME prediction Membrane permeability CNS drug design

Hydrogen-Bond Donor Count: N9-Methylation Reduces HBD from 2 to 1

1706435-17-7 possesses a single hydrogen-bond donor (the C4 carboxylic acid OH), whereas the des-methyl analog 1023517-03-4 has two HBDs (C4 COOH + N9 indole NH) . Reducing the HBD count from 2 to 1 brings the compound further below the Lipinski Rule of Five limit of ≤5 HBDs, but more importantly, each HBD can contribute approximately 1–2 kcal/mol to desolvation energy, directly impacting passive membrane permeability .

Lipinski Rule of Five Oral bioavailability Hydrogen bonding

N9-Methylation Impact on MAO-A Inhibition: Class-Level SAR Inferred from 9-Methyl-β-carboline (IC50 = 1 µM)

Although 1706435-17-7 itself lacks published enzyme inhibition data, the N9-methyl-β-carboline pharmacophore has been directly studied: 9-methyl-β-carboline (9-Me-BC) inhibits monoamine oxidase A (MAO-A) with an IC50 of 1 µM . In contrast, the non-N9-methylated parent β-carboline scaffold (norharmane) shows markedly weaker MAO-A inhibition (IC50 = 6.5 µM) . This class-level SAR indicates that N9-methylation alone can enhance MAO-A potency by approximately 6.5-fold. Since 1706435-17-7 contains this N9-methyl motif (alongside additional N2-isobutyl and C4-COOH modifications), users screening for MAO-A modulatory activity should prioritize N9-methylated candidates over des-methyl analogs.

Monoamine oxidase Neuropharmacology SAR

Predicted pKa of C4 Carboxylic Acid: pH-Dependent Ionization State at 6.80

The C4 free carboxylic acid of 1706435-17-7 has a predicted pKa of 6.80 ± 0.20 . At physiological pH 7.4, this yields approximately 80% ionized (carboxylate) species, in contrast to 3-substituted β-carboline analogs where the carboxylate is conjugated at position 3 and typically exhibits a different pKa range (often 4.5–5.5). The pKa near physiological pH is functionally significant: it places the compound in a partially ionized state that can enhance aqueous solubility while retaining sufficient un-ionized fraction for passive diffusion, compared to more acidic 3-carboxylate analogs that are >99% ionized at pH 7.4 .

Ionization state Solubility Protein binding

Commercial Purity and Vendor Coverage: 95% Minimum Purity with Multi-Supplier Availability

1706435-17-7 is listed at ≥95% purity by multiple independent vendors including AKSci, Combi-Blocks, Leyan, and Matrix Scientific, with COA and SDS documentation available upon request . In contrast, its des-methyl analog (1023517-03-4) is available at 98% purity (NLT) from MolCore and Chemscene, but with fewer total suppliers . While the des-methyl analog offers a modest 3% purity advantage, the broader vendor coverage for 1706435-17-7 translates to greater supply-chain resilience, competitive pricing, and reduced lead-time risk for multi-gram procurement.

Chemical procurement Supply chain Quality assurance

Molecular Weight Differential: 298.34 vs. 284.31 g/mol Impacts Molar Dosing in Fragment-Based Design

1706435-17-7 (MW 298.34) has an additional 14.03 g/mol compared to the des-methyl analog 1023517-03-4 (MW 284.31), corresponding exactly to the mass of one N9-methyl group . In fragment-based drug discovery (FBDD), the rule of three (MW <300) serves as a guideline for fragment-likeness. At 298.34 Da, 1706435-17-7 sits at the upper boundary, whereas 284.31 Da falls comfortably below 300. However, for programs that screen or optimize β-carboline fragments specifically, the N9-methylated scaffold provides a direct answer to the question 'what does methylation at this position do to target binding?' without requiring a separate methylation step post-screening, thereby saving synthetic effort .

Fragment-based drug discovery Ligand efficiency MW optimization

Application Scenarios for 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (1706435-17-7)


CNS-Penetrant Probe & Lead Molecule Design Leveraging Reduced tPSA (64.23 Ų)

With a tPSA of 64.23 Ų—below the widely accepted 70 Ų CNS-permeability threshold—1706435-17-7 is suitable as a starting scaffold for blood-brain-barrier-penetrant chemical probes targeting CNS enzymes or receptors . Medicinal chemistry teams can derivatize the C4 carboxylic acid into amides or esters without introducing additional HBDs that would elevate tPSA above 70 Ų, thereby preserving favorable CNS drug-like properties .

MAO-A-Focused Screening Libraries Utilizing the N9-Methyl Pharmacophore

Class-level SAR data demonstrate that N9-methylation on the β-carboline scaffold confers approximately 6.5-fold enhancement in MAO-A inhibitory potency (9-Me-BC IC50 = 1 µM vs. norharmane IC50 = 6.5 µM) . 1706435-17-7, bearing the N9-methyl group, is a logical inclusion in focused compound libraries designed to identify novel MAO-A modulators, particularly when combined with N2 diversity elements that can be explored via the isobutyl substituent.

Fragment-Based Drug Discovery Where N9-Methyl SAR Is Pre-Encoded

At 298.34 g/mol, 1706435-17-7 is a borderline fragment (Rule of Three: MW <300) that already encodes the N9-methyl modification . FBDD programs investigating β-carboline binding pockets can screen this compound directly, bypassing the need to methylate des-methyl hits in a subsequent synthetic step. The free C4 carboxylic acid additionally provides a synthetic handle for rapid elaboration into lead-like molecules .

pH-Dependent Solubility and Formulation Studies at Physiological pH

The predicted pKa of 6.80 for the C4 carboxylic acid places 1706435-17-7 in a partially ionized state (~80% ionized at pH 7.4), which is distinct from more acidic 3-carboxylate β-carboline regioisomers . This property makes it a useful model compound for studying pH-dependent solubility, dissolution rate, and protein-binding behavior in early-stage formulation development, particularly for oral dosage forms where intestinal pH gradients are encountered .

Quote Request

Request a Quote for 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.